3-Nitro-4-(propylamino)benzoic acid

概要

説明

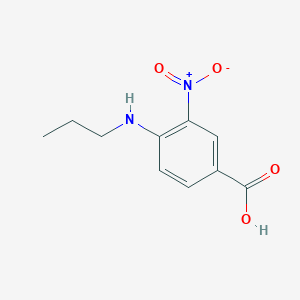

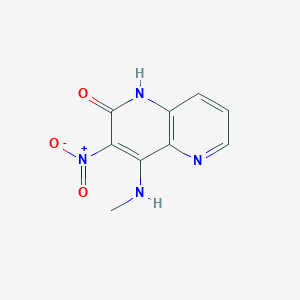

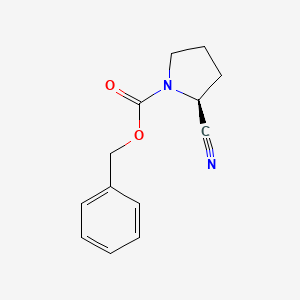

3-Nitro-4-(propylamino)benzoic acid is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The IUPAC name for this compound is 4-nitro-3-(propylamino)benzoic acid .

Synthesis Analysis

The synthesis of 3-Nitro-4-(propylamino)benzoic acid involves a mixture of 4-fluoro-3-nitrobenzoic acid, 1-propanamine, and dimethyl sulfoxide. This mixture is stirred for 3 hours at 60° C. The reaction mixture is then poured onto water. The precipitated product is filtered off, washed with water, and dried, yielding 3-nitro-4-(propylamino)benzoic acid .Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(propylamino)benzoic acid contains a total of 28 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

3-Nitro-4-(propylamino)benzoic acid has a molecular weight of 224.22 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Photoaffinity Labeling Agents in Biological Membranes

Researchers have explored the use of compounds structurally related to 3-Nitro-4-(propylamino)benzoic acid as photoaffinity labeling agents. In particular, studies have focused on analogs of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) for modifying chloride ion transport in human erythrocyte ghost membranes. These compounds, including derivatives like FAzNPPB, are effective in photoinactivating Cl- flux and can be used to study the diverse effects of arylanthranilates on biological membranes (Branchini et al., 1995).

Synthesis of Tritium Labeled Aryl Azide Photoaffinity Labeling Agents

The synthesis and application of tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agents derived from compounds like 3-Nitro-4-(propylamino)benzoic acid have been reported. These agents are used for studying chloride channels, highlighting the compound's role in biochemical research (Branchini et al., 1992).

Application in Luminescent Properties of Lanthanide Coordination Compounds

In the field of inorganic chemistry, derivatives of benzoic acid, including those with nitro substitutions similar to 3-Nitro-4-(propylamino)benzoic acid, have been used to study the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds. Such studies contribute to the understanding of photophysical properties in materials science (Sivakumar et al., 2010).

Enzymatic Assays in Organic Media

Compounds structurally related to 3-Nitro-4-(propylamino)benzoic acid, like 6-nitro-3-(phenylacetamido) benzoic acid (NIPAB), have been used as substrates for enzymatic assays. These assays are significant in biotechnology, especially in studying enzyme activities in non-aqueous environments (Alves et al., 1995).

Investigation of Cell Migration Inhib

itorsResearch has been conducted on derivatives of benzoic acid, including compounds similar to 3-Nitro-4-(propylamino)benzoic acid, for their potential as cell migration inhibitors. Such studies are crucial in cancer research and therapy, exploring how these compounds affect the migration capacity of various malignant tumor cells and their potential as treatments for malignant tumors (Li et al., 2010).

Synthesis and Characterization in Coordination Chemistry

The synthesis and characterization of complexes with elements like Mg(II) using nitro-substituted benzoic acids are areas of active research. These studies provide insights into the thermodynamics and structural aspects of such complexes, contributing to the field of coordination chemistry and materials science (Srinivasan & Sawant, 2003).

Synthesis in Organic Chemistry

Research in organic chemistry includes the synthesis of various nitrobenzoic acids, including those structurally related to 3-Nitro-4-(propylamino)benzoic acid. Such compounds are essential intermediates in the synthesis of a wide range of organic molecules, demonstrating the compound's relevance in synthetic chemistry (Hua-nan, 2010).

特性

IUPAC Name |

3-nitro-4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGUTHABMXVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471055 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(propylamino)benzoic acid | |

CAS RN |

68740-31-8 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)